Methyl 2,6-difluoro-4-hydroxybenzoate
CAS No.: 194938-88-0
Cat. No.: VC2471070
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 194938-88-0 |
---|---|
Molecular Formula | C8H6F2O3 |
Molecular Weight | 188.13 g/mol |
IUPAC Name | methyl 2,6-difluoro-4-hydroxybenzoate |
Standard InChI | InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 |
Standard InChI Key | ZPVGRBTXDTZVIG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1F)O)F |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)O)F |
Introduction
Chemical Structure and Identity
Methyl 2,6-difluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It features a benzoic acid methyl ester backbone with two fluorine substituents at positions 2 and 6, and a hydroxyl group at position 4 of the benzene ring . This particular substitution pattern creates a compound with unique chemical reactivity and physical properties.
Structural Identifiers
The compound can be identified through various standardized chemical notations that precisely describe its molecular structure:
Identifier Type | Value |
---|---|
CAS Number | 194938-88-0 |
Molecular Formula | C8H6F2O3 |
SMILES | COC(=O)C1=C(C=C(C=C1F)O)F |
InChI | InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 |
InChIKey | ZPVGRBTXDTZVIG-UHFFFAOYSA-N |
The compound's structure illustrates the specific arrangement of functional groups that contribute to its chemical behavior. The presence of the methyl ester group, together with the hydroxyl functionality and the two fluorine atoms, creates a molecule with particular reactivity patterns and potential applications in synthetic chemistry .
Alternative Nomenclature
This compound is also known by several alternative names in scientific literature and chemical databases:
Analytical Data
Analytical data provides crucial information for confirming the identity and purity of Methyl 2,6-difluoro-4-hydroxybenzoate in research and industrial applications.
Predicted Collision Cross Section Data
Collision Cross Section (CCS) data is particularly valuable for mass spectrometry-based identification and characterization. The predicted CCS values for various adducts of Methyl 2,6-difluoro-4-hydroxybenzoate are presented in the table below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 189.03578 | 138.4 |
[M+Na]⁺ | 211.01772 | 149.1 |
[M+NH₄]⁺ | 206.06232 | 144.4 |
[M+K]⁺ | 226.99166 | 144.5 |
[M-H]⁻ | 187.02122 | 136.2 |
[M+Na-2H]⁻ | 209.00317 | 142.3 |
[M]⁺ | 188.02795 | 138.9 |
[M]⁻ | 188.02905 | 138.9 |
This data is valuable for researchers using ion mobility spectrometry or similar techniques for compound identification and characterization .
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